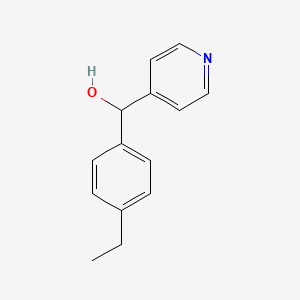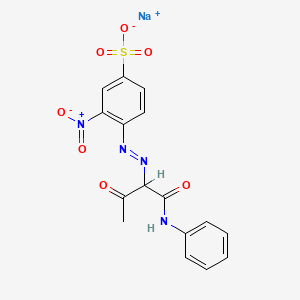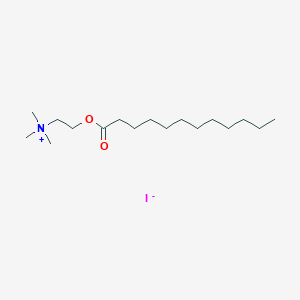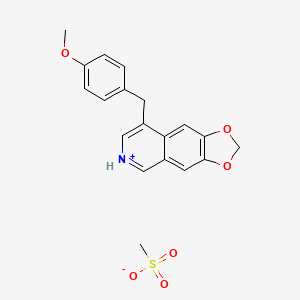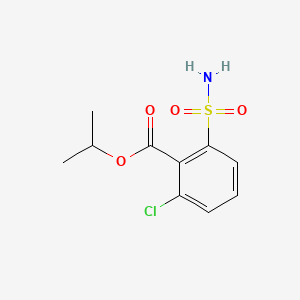
Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester is a chemical compound with the molecular formula C10H12ClNO4S It is known for its unique structural features, which include a benzoic acid core substituted with chlorine, sulfamoyl, and isopropyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester typically involves the esterification of 2-chloro-6-sulfamoylbenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The sulfamoyl group can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acid derivatives.
Hydrolysis: The major product is 2-chloro-6-sulfamoylbenzoic acid.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester involves its interaction with specific molecular targets. The chlorine and sulfamoyl groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2-chloro-6-sulfamoyl-: Lacks the isopropyl ester group, making it less lipophilic.
Benzoic acid, 2-chloro-4-sulfamoyl-, isopropyl ester: Differently substituted, affecting its chemical and biological properties.
Uniqueness
Benzoic acid, 2-chloro-6-sulfamoyl-, isopropyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the isopropyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Propiedades
Número CAS |
2374-89-2 |
|---|---|
Fórmula molecular |
C10H12ClNO4S |
Peso molecular |
277.73 g/mol |
Nombre IUPAC |
propan-2-yl 2-chloro-6-sulfamoylbenzoate |
InChI |
InChI=1S/C10H12ClNO4S/c1-6(2)16-10(13)9-7(11)4-3-5-8(9)17(12,14)15/h3-6H,1-2H3,(H2,12,14,15) |
Clave InChI |
UCUUOTCLCHPTTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=C(C=CC=C1Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


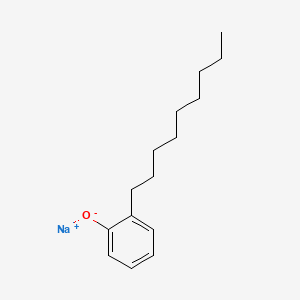
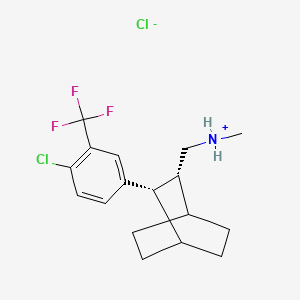
![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)
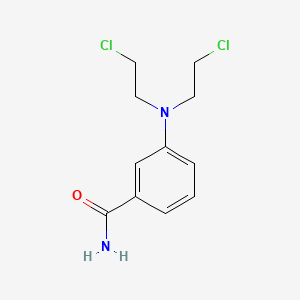
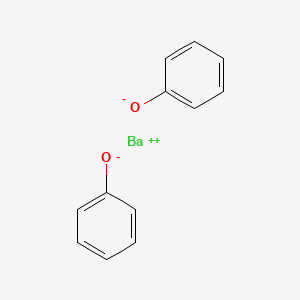
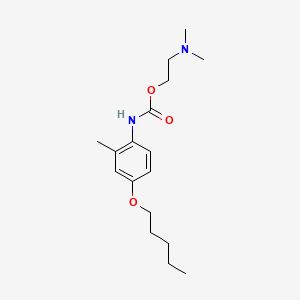
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)
![5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13761511.png)
